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Compound of Interest

Compound Name: ARM165

Cat. No.: B15619388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action,

and preclinical characterization of ARM165, a novel heterobifunctional molecule designed as a

potent and specific degrader of the p110γ catalytic subunit of phosphoinositide 3-kinase

(PI3Kγ), encoded by the PIK3CG gene. ARM165 has demonstrated significant anti-leukemic

efficacy, particularly in acute myeloid leukemia (AML), by inducing the degradation of PIK3CG

and consequently inhibiting the PI3Kγ-Akt signaling pathway.

Core Structure and Rationale
ARM165 is a proteolysis-targeting chimera (PROTAC), a class of molecules designed to co-opt

the cell's natural protein disposal machinery to eliminate specific proteins of interest. As a

heterobifunctional molecule, ARM165 is composed of three key components:

A high-affinity ligand for the target protein: ARM165 utilizes AZ2, a known and selective

inhibitor of PI3Kγ, to bind to the PIK3CG protein.

A ligand for an E3 ubiquitin ligase: The molecule incorporates pomalidomide, which recruits

the Cereblon (CRBN) E3 ligase complex.

A chemical linker: A flexible linker connects the PI3Kγ ligand and the E3 ligase ligand,

enabling the formation of a stable ternary complex between PIK3CG and CRBN.
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The rationale behind ARM165's design is to overcome the limitations of traditional small-

molecule inhibitors. While inhibitors can block the catalytic activity of a target protein, their

effects can be transient and may not fully abrogate all of the protein's functions. By inducing the

complete degradation of PIK3CG, ARM165 aims to achieve a more profound and sustained

inhibition of the PI3Kγ signaling pathway, which has been identified as a critical dependency in

certain AML subtypes.[1]

Mechanism of Action
The mechanism of action of ARM165 follows the canonical PROTAC pathway, leading to the

targeted degradation of PIK3CG.
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Caption: Mechanism of action of ARM165 leading to PIK3CG degradation.
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Quantitative Efficacy Data
ARM165 has been shown to potently induce the degradation of PIK3CG and inhibit the

proliferation of AML cells. The following tables summarize the key quantitative data from

preclinical studies.

Cell Line IC50 (nM) Description

OCI-AML2 50 Human AML Cell Line

MOLM-14 100 Human AML Cell Line

THP-1 150 Human AML Cell Line

Table 1: In vitro anti-

proliferative activity of ARM165

in various AML cell lines after

72 hours of treatment.

Cell Line DC50 (nM) Dmax (%) Description

OCI-AML2 10 >95
PIK3CG degradation

after 24h

MOLM-14 25 >90
PIK3CG degradation

after 24h

Table 2: PIK3CG

protein degradation

efficiency of ARM165

in AML cell lines.

Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of ARM165 are

provided below.

Cell Viability Assay
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This protocol is used to determine the half-maximal inhibitory concentration (IC50) of ARM165
on AML cell proliferation.

Seed AML cells
in 96-well plates

Treat with serial
dilutions of ARM165 Incubate for 72 hours Add CellTiter-Glo® reagent Measure luminescence Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for the cell viability assay.

Protocol:

Cell Seeding: Seed AML cell lines (e.g., OCI-AML2, MOLM-14) in opaque-walled 96-well

plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate growth medium.

Compound Treatment: Prepare serial dilutions of ARM165 in DMSO and add to the wells.

The final DMSO concentration should not exceed 0.1%.

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%

CO2.

Reagent Addition: Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to

each well.

Luminescence Measurement: Shake the plates for 2 minutes to induce cell lysis and then

incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure

luminescence using a plate reader.

Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve

to calculate the IC50 value using non-linear regression.

Western Blotting for PIK3CG Degradation
This protocol is used to determine the half-maximal degradation concentration (DC50) of

ARM165.

Protocol:
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Cell Treatment: Seed AML cells in 6-well plates and treat with varying concentrations of

ARM165 for 24 hours.

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and

transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk in TBST for 1 hour.

Incubate with a primary antibody against PIK3CG (e.g., Cell Signaling Technology,

#54809) overnight at 4°C.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Use an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Densitometry Analysis: Quantify the band intensities and normalize the PIK3CG signal to the

loading control. Calculate the percentage of remaining protein relative to the vehicle-treated

control to determine the DC50.

In Vivo AML Mouse Model
This protocol outlines the procedure for evaluating the in vivo efficacy of ARM165 in a

xenograft mouse model.

Protocol:

Animal Model: Use immunodeficient mice (e.g., NSG mice).
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Cell Implantation: Intravenously inject 1 x 10^6 human AML cells (e.g., MOLM-14) into each

mouse.

Treatment: Once the disease is established (typically 7-10 days post-injection), randomize

the mice into treatment and control groups. Administer ARM165 intravenously at a dose of

0.051 mg/kg daily for 7 consecutive days.[2] The control group receives a vehicle control.

Monitoring: Monitor the mice for signs of toxicity and measure body weight daily.[2]

Efficacy Assessment: At the end of the treatment period, assess the disease burden in the

bone marrow, spleen, and peripheral blood by flow cytometry for human CD45+ cells.

Survival Analysis: Monitor a separate cohort of mice for overall survival.

Synthesis of ARM165
The synthesis of ARM165 involves the coupling of the PI3Kγ inhibitor AZ2, a suitable linker,

and the E3 ligase ligand pomalidomide. A detailed synthetic scheme would be proprietary to

the developing institution. For research purposes, ARM165 can be obtained from commercial

vendors.

Conclusion
ARM165 is a promising heterobifunctional molecule that effectively induces the degradation of

PIK3CG, leading to the inhibition of the PI3Kγ-Akt signaling pathway and subsequent apoptosis

in AML cells. Its potent in vitro and in vivo activity highlights the potential of targeted protein

degradation as a therapeutic strategy for AML and other malignancies dependent on PI3Kγ

signaling. Further preclinical and clinical development is warranted to fully elucidate its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://static1.squarespace.com/static/6447f0555b0a9959bd7e9179/t/6658953a1b819e35792269af/1717081405928/Nature+Cancer+2024.pdf
https://www.researchgate.net/publication/381008318_Targeting_a_lineage-specific_PI3K-Akt_signaling_module_in_acute_myeloid_leukemia_using_a_heterobifunctional_degrader_molecule
https://www.benchchem.com/product/b15619388#structure-of-arm165-heterobifunctional-molecule
https://www.benchchem.com/product/b15619388#structure-of-arm165-heterobifunctional-molecule
https://www.benchchem.com/product/b15619388#structure-of-arm165-heterobifunctional-molecule
https://www.benchchem.com/product/b15619388#structure-of-arm165-heterobifunctional-molecule
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15619388?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

